
3-(Benzyloxy)benzene-1,2-diol
Übersicht
Beschreibung
3-(Benzyloxy)benzene-1,2-diol is a chemical compound with the molecular formula C13H12O3 . It has an average mass of 216.233 Da and a monoisotopic mass of 216.078644 Da . The systematic name for this compound is 3-(Benzyloxy)-1,2-benzenediol .
Synthesis Analysis
The synthesis of 3-(Benzyloxy)benzene-1,2-diol can be achieved from 1,3-Benzodioxol-4-ol, 2-ethoxy . The synthesis of benzene derivatives often involves reactions such as acylation and bromination .Molecular Structure Analysis
The molecular structure of 3-(Benzyloxy)benzene-1,2-diol includes a benzene ring with two hydroxyl groups and a benzyloxy group . The SMILES representation of the molecule is c1ccc(cc1)COc2cccc(c2O)O .Physical And Chemical Properties Analysis
3-(Benzyloxy)benzene-1,2-diol has a density of 1.3±0.1 g/cm3, a boiling point of 392.1±27.0 °C at 760 mmHg, and a flash point of 190.9±23.7 °C . It has 3 freely rotating bonds, 3 hydrogen bond acceptors, and 2 hydrogen bond donors . Its polar surface area is 50 Å2 .Wissenschaftliche Forschungsanwendungen
Palladium-Catalyzed Synthesis
Palladium(0) catalyzes the synthesis of various substituted 2-vinyl-2,3-dihydro-benzo[1,4]dioxins from benzene-1,2-diols, including 3-(benzyloxy)benzene-1,2-diol. This method demonstrates the formation of chiral compounds with up to 45% enantioselectivity using specific chiral phosphanes (Massacret et al., 1999).
Synthesis of Functionalized Benzene Derivatives
The synthesis of 1,3,5-Tritert-butoxycarbonylamino benzyloxy benzene from 3-aminobenzyl alcohol involves a series of reactions, demonstrating its importance as an intermediate in the pharmaceutical and organic materials industries (H. We, 2015).
Enzyme-Mediated Preparation of Optically Active Diols
Enzymatic reactions involving benzene-1,2-diols, such as 3-(benzyloxy)benzene-1,2-diol, lead to the efficient production of optically active 1,2-diols with long aliphatic chains, demonstrating their potential for synthesizing biologically active compounds (Shimojo et al., 2000).
Antimicrobial and Antioxidant Properties
Benzene-1,3-diol analogues, related to 3-(benzyloxy)benzene-1,2-diol, show significant antimicrobial and potential antioxidant activity. This highlights the compound's potential in pharmaceutical applications (Paidesetty et al., 2015).
Metal Complex Formation
Benzene-1,2-diol derivatives form complexes with metals like aluminium, leading to mononuclear and polynuclear entities. These complexes exhibit significant phase partitioning abilities, indicating potential in material science applications (Caulfield et al., 2001).
Fluorescent Chemosensor Applications
A benzene-1,2-diol derivative acts as a highly selective fluorescent chemosensor for detecting Hg2+ ions, suggesting its use in environmental monitoring and safety applications (Patil et al., 2015).
Safety and Hazards
Eigenschaften
IUPAC Name |
3-phenylmethoxybenzene-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O3/c14-11-7-4-8-12(13(11)15)16-9-10-5-2-1-3-6-10/h1-8,14-15H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APEOFGNAYJBNMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60475078 | |
| Record name | 3-(Benzyloxy)benzene-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60475078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Benzyloxy)benzene-1,2-diol | |
CAS RN |
52800-47-2 | |
| Record name | 3-(Benzyloxy)benzene-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60475078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


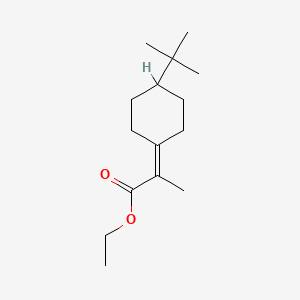
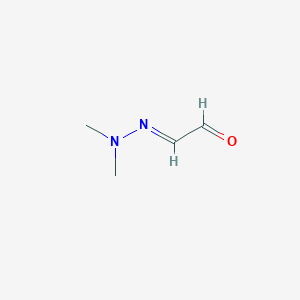
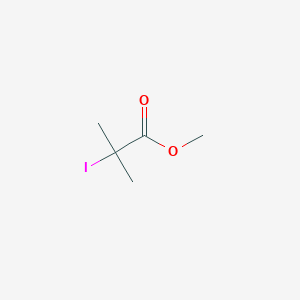
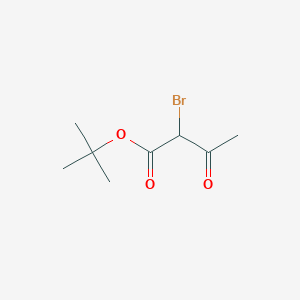
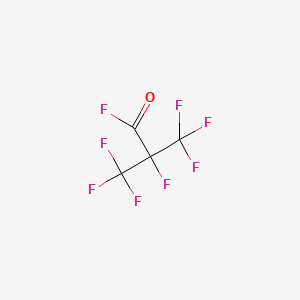
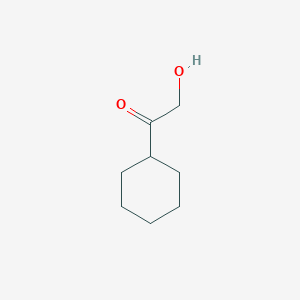
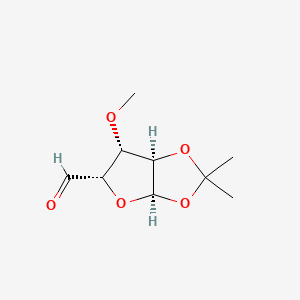
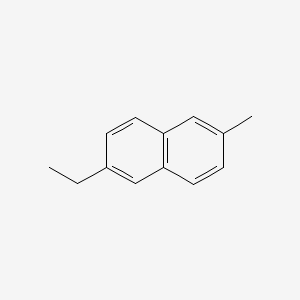
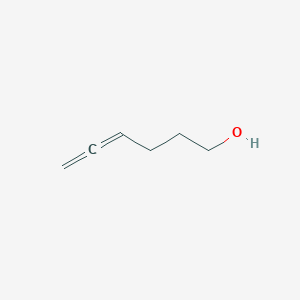
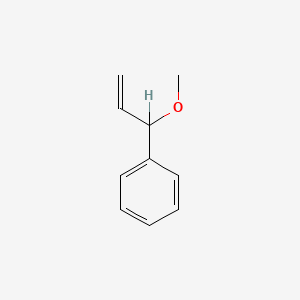
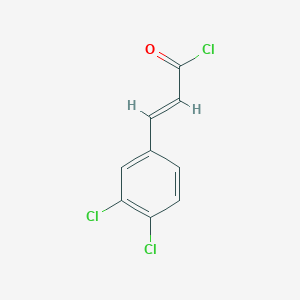
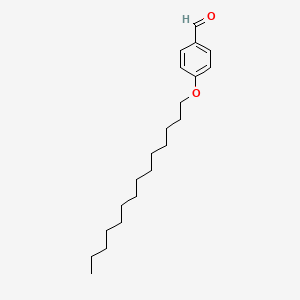
![Benzoic acid, 2-[4-(diethylamino)benzoyl]-](/img/structure/B1625355.png)